8-Nonen-1-ol
Overview
Description
8-Nonen-1-ol is an organic compound with the molecular formula C₉H₁₈O. It is a colorless to almost colorless liquid with a characteristic odor. This compound is part of the family of unsaturated alcohols and is known for its applications in various fields, including chemistry, biology, and industry .
Mechanism of Action
Target of Action
It is known to be a reactant in the synthesis of chlorosulfolipid (+)-danicalipin a .
Mode of Action
It is known to be involved in the synthesis of chlorosulfolipid (+)-danicalipin A
Biochemical Pathways
It is known to play a role in the synthesis of chlorosulfolipid (+)-danicalipin A , which suggests it may be involved in lipid metabolism or related pathways.
Result of Action
8-Nonen-1-ol is a reactant in the synthesis of chlorosulfolipid (+)-danicalipin A . This compound has been reported to have cytotoxicity towards various mammalian cell lines and increases the uptake of fluorophores into bacteria and mammalian cells . This suggests that this compound, as a precursor, may indirectly influence these cellular effects.
Biochemical Analysis
Biochemical Properties
It is known to be a reactant in the synthesis of chlorosulfolipid (+)-danicalipin A . This compound has shown cytotoxicity towards various mammalian cell lines and increases the uptake of fluorophores into bacteria and mammalian cells
Cellular Effects
Its role in the synthesis of chlorosulfolipid (+)-danicalipin A suggests that it may influence cell function
Molecular Mechanism
It is known to participate in the synthesis of chlorosulfolipid (+)-danicalipin A
Preparation Methods
Synthetic Routes and Reaction Conditions: 8-Nonen-1-ol can be synthesized through several methods. One common approach involves the hydroboration-oxidation of 1-nonene. This process includes the addition of borane (BH₃) to the double bond of 1-nonene, followed by oxidation with hydrogen peroxide (H₂O₂) in the presence of a base such as sodium hydroxide (NaOH). The reaction yields this compound with high selectivity .
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of 8-nonenal. This method involves the reduction of the aldehyde group to an alcohol group using a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogen gas (H₂) atmosphere .
Chemical Reactions Analysis
Types of Reactions: 8-Nonen-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 8-nonenal using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO₄).
Reduction: The compound can be reduced to 8-nonanol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO₄).
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution: Hydrochloric acid (HCl), sulfuric acid (H₂SO₄).
Major Products:
Oxidation: 8-Nonenal.
Reduction: 8-Nonanol.
Substitution: Various substituted nonenes depending on the nucleophile used.
Scientific Research Applications
8-Nonen-1-ol has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 1-Nonen-3-ol
- 1-Nonen-4-ol
- 1-Nonen-5-ol
- 1-Nonen-6-ol
- 1-Nonen-7-ol
Comparison: 8-Nonen-1-ol is unique among its analogs due to the position of the hydroxyl group at the terminal end of the carbon chain. This structural feature imparts distinct chemical and physical properties, such as a lower boiling point and different reactivity patterns compared to its isomers . Additionally, the presence of the double bond in the 8-position influences its reactivity and applications in synthesis .
Properties
IUPAC Name |
non-8-en-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-2-3-4-5-6-7-8-9-10/h2,10H,1,3-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKGFCVJJLGSFSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20454905 | |
Record name | 8-Nonen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20454905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13038-21-6 | |
Record name | 8-Nonen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20454905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | non-8-en-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 8-nonen-1-ol acetate eliciting a strong electrophysiological response in male Manduca sexta at low concentrations?
A1: The research paper demonstrates that this compound acetate, when tested at a very low concentration (10^-0 µg), elicited a notable electrophysiological response in male Manduca sexta moths. [] This suggests that male M. sexta possess olfactory receptors highly sensitive to this compound. Such sensitivity could indicate that this compound acetate, or a structurally similar compound, plays a role in the mating behavior of this species, potentially acting as a pheromone or pheromone component. This finding opens avenues for further investigation into the use of this compound acetate, and related compounds, in pest management strategies targeting M. sexta populations, such as mating disruption or attract-and-kill techniques.
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